molecular formula C15H14F3N3O3 B2938170 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 1105221-92-8

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B2938170
CAS No.: 1105221-92-8
M. Wt: 341.29
InChI Key: LRXTXBQPVNOTCE-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a fascinating compound belonging to the family of acetamides. Its intricate molecular structure, characterized by the presence of a pyridazinone core and a trifluoromethylphenoxy group, makes it a subject of interest in various scientific domains, including chemistry, biology, and medicine.

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has been explored extensively in various fields:

  • Chemistry: : As a versatile intermediate for the synthesis of complex organic molecules.

  • Biology: : Potential use in enzyme inhibition studies due to its unique structure.

  • Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and anti-cancer activities.

  • Industry: : Application in the development of advanced materials and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step reactions:

  • Starting Materials: : The synthesis begins with the preparation of the 6-oxopyridazin-1(6H)-yl intermediate.

  • Coupling Reaction: : This intermediate is then coupled with 2-(3-(trifluoromethyl)phenoxy)acetic acid.

  • Reaction Conditions: : The reaction is usually carried out under reflux conditions, with the use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.

Industrial Production Methods: On an industrial scale, the production involves:

  • Optimized Catalysis: : Use of efficient catalysts to speed up the reaction process.

  • Controlled Environment: : Maintenance of temperature and pH to ensure high yield and purity.

  • Automation: : Incorporation of automated systems to monitor and control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the pyridazinone ring may be further oxidized to form more reactive intermediates.

  • Reduction: : It is also subject to reduction reactions, often resulting in the formation of reduced derivatives that might exhibit different properties.

  • Substitution: : N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Peroxides, KMnO4

  • Reducing Agents: : NaBH4, LiAlH4

  • Solvents: : Dichloromethane, ethanol

Major Products: Depending on the reaction conditions, the major products could include:

  • Substituted pyridazinones

  • Reduced acetamide derivatives

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways Involved: : Modulating biochemical pathways such as inflammation or cell proliferation.

Comparison with Similar Compounds

Compared to other acetamides:

  • Uniqueness: : The trifluoromethylphenoxy group imparts unique physical and chemical properties, such as increased lipophilicity and metabolic stability.

  • Similar Compounds: : Similar structures include N-phenylacetamide, 2-(trifluoromethyl)phenoxyacetic acid derivatives.

Each of these points showcases the unique attributes and applications of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide, making it a compound of significant scientific interest

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c16-15(17,18)11-3-1-4-12(9-11)24-10-13(22)19-7-8-21-14(23)5-2-6-20-21/h1-6,9H,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXTXBQPVNOTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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